4-Propylidenepiperidine
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements as members of the ring. wikipedia.orguou.ac.in The study of these compounds is a major branch of organic chemistry, with a significant focus on five- and six-membered rings. wikipedia.orguou.ac.in 4-Propylidenepiperidine falls squarely within this classification as a six-membered nitrogen-containing heterocycle. wikipedia.orgnih.gov
The piperidine (B6355638) ring is a saturated heterocycle, meaning it lacks double bonds within the ring itself. uou.ac.in This distinguishes it from aromatic heterocycles like pyridine (B92270). The chemical behavior of saturated heterocycles like piperidine is often comparable to their acyclic counterparts, in this case, secondary amines, though with modified steric properties. wikipedia.orguou.ac.in The presence of the exocyclic double bond in the propylidene group, however, introduces a site of reactivity that can be exploited for further chemical modifications.
Significance of Piperidine Scaffolds in Contemporary Chemical Science
The piperidine motif is a ubiquitous and vital structural component in a vast array of biologically active compounds and is of paramount importance in the pharmaceutical industry. nih.govresearchgate.netbohrium.com Piperidine derivatives are found in numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.net The integration of a piperidine ring into a molecule can significantly influence its physicochemical properties, such as solubility and stability, which are critical for the development of new therapeutic agents. researchgate.netchemistryviews.org
The three-dimensional nature of the piperidine scaffold allows for better interaction with complex biological targets. chemistryviews.org This has led to its widespread use in the design of novel molecules with a wide range of biological activities. bohrium.comajchem-a.com The ability to introduce various substituents onto the piperidine ring allows for the fine-tuning of a molecule's properties, making it a highly versatile building block in medicinal chemistry. researchgate.netthieme-connect.com
Historical Perspectives on Research Methodologies for Piperidine Systems
The synthesis of piperidine derivatives has a long history, with early examples of multicomponent reactions for their preparation dating back to the late 19th century. nih.gov One of the foundational methods for synthesizing piperidines is the hydrogenation of pyridines, a process that has been refined over many decades. nih.gov
Historically, synthetic methods often produced flat, two-dimensional structures. chemistryviews.org However, modern organic chemistry has seen a shift towards the development of methods for the stereoselective synthesis of complex, three-dimensional molecules like substituted piperidines. chemistryviews.orgusm.edu This has been driven by the increasing demand for enantiomerically pure compounds in various fields, particularly in drug discovery. usm.edu
Structure
3D Structure
Properties
CAS No. |
372196-37-7 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
4-propylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-2-3-8-4-6-9-7-5-8/h3,9H,2,4-7H2,1H3 |
InChI Key |
PXPZKELQDWNHDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Propylidenepiperidine and Its Analogues
Retrosynthetic Analysis Approaches for the 4-Propylidenepiperidine Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. fiveable.menumberanalytics.comdeanfrancispress.com For the this compound core, several disconnection strategies can be envisioned, guiding the design of synthetic routes.
A primary disconnection breaks the exocyclic double bond, leading to a piperidin-4-one precursor and a propylidene-introducing reagent, such as a Wittig or Horner-Wadsworth-Emmons (HWE) reagent. This approach simplifies the synthesis to the preparation of a cyclic ketone and a suitable olefination reagent.
Another key disconnection strategy involves breaking the C-N bonds of the piperidine (B6355638) ring. This leads to acyclic precursors, which can then be cyclized to form the heterocyclic ring. For instance, a double reductive amination approach would disconnect the piperidine ring to a 1,5-dicarbonyl compound and an amine. chim.itumh.es Alternatively, ring-closing metathesis (RCM) disconnects the piperidine ring at two C-C bonds, leading to a diene precursor. acs.orgclockss.org
Finally, disconnections can be made on the propyl side chain, suggesting a stepwise construction of the three-carbon unit on a pre-formed piperidine ring. The following table summarizes these primary retrosynthetic approaches.
| Disconnection Strategy | Precursors | Key Reaction |
| Olefination | Piperidin-4-one, Propylphosphonium ylide/phosphonate (B1237965) | Wittig/HWE Reaction |
| Reductive Amination | 1,5-Dicarbonyl compound, Amine | Double Reductive Amination |
| Ring-Closing Metathesis | Acyclic diene with a nitrogen linker | Ring-Closing Metathesis |
Direct Synthesis Routes to the this compound Core
Several direct synthetic methods have been developed to construct the this compound core, each with its own advantages and limitations.
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the formation of carbon-carbon double bonds and are widely used in the synthesis of alkenes. researchgate.netmnstate.eduumass.edu In the context of this compound, these reactions involve the reaction of a piperidin-4-one with a propyl-derived phosphorus ylide or phosphonate carbanion.
The Wittig reaction utilizes a phosphonium (B103445) ylide, typically prepared by treating a propyltriphenylphosphonium halide with a strong base. google.comharvard.eduorgsyn.org The ylide then reacts with piperidin-4-one to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired this compound and triphenylphosphine (B44618) oxide. umass.edu A significant advantage of the Wittig reaction is its tolerance of a wide range of functional groups.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgorganicchemistrydata.orgorganic-chemistry.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often provide higher yields and better stereoselectivity, predominantly favoring the formation of the (E)-alkene. wikipedia.orgsemanticscholar.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction, simplifying purification. organic-chemistry.org
| Olefination Method | Reagent | Key Features |
| Wittig Reaction | Propyltriphenylphosphonium ylide | Tolerant of various functional groups. google.comorgsyn.org |
| Horner-Wadsworth-Emmons Reaction | Propylphosphonate carbanion | Often gives higher yields and (E)-selectivity; easier byproduct removal. wikipedia.orgorganic-chemistry.org |
Reductive Amination Protocols for Piperidine Ring Formation
Reductive amination is a versatile and widely used method for the formation of C-N bonds and the synthesis of amines, including the piperidine ring. umh.estandfonline.comresearchgate.net This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
In the synthesis of the this compound framework, a double reductive amination (DRA) of a suitable 1,5-dicarbonyl precursor with an amine can be employed. chim.it This one-pot reaction forms both C-N bonds of the piperidine ring simultaneously, offering an efficient route to the heterocyclic core. The choice of reducing agent is crucial, with common options including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chim.it The versatility of this method allows for the introduction of various substituents on the nitrogen atom by simply changing the amine used in the reaction. chim.it
Catalytic Hydrogenation and Other Reduction Methods for Unsaturated Precursors
Catalytic hydrogenation is a fundamental process in organic synthesis used to reduce unsaturated functional groups. In the synthesis of this compound, this method can be applied to reduce unsaturated precursors such as 4-propylidene-1,2,3,6-tetrahydropyridine or a pyridine (B92270) ring bearing a propylidene substituent. nih.govmdpi.comacs.org
A variety of catalysts can be employed for the hydrogenation of N-heterocycles, with transition metals like palladium, platinum, rhodium, and nickel being common choices. mdpi.comacs.org The reaction conditions, including catalyst type, solvent, temperature, and hydrogen pressure, can be optimized to achieve high yields and, in some cases, stereoselectivity. For instance, the hydrogenation of a substituted pyridine can lead to a stereoisomeric mixture of piperidines, and the choice of catalyst and conditions can influence the diastereomeric ratio. mdpi.com
Recent advancements have focused on developing more efficient and selective catalysts, including heterogeneous nanocatalysts and homogeneous catalysts with specific ligands. mdpi.com Electrocatalytic hydrogenation has also emerged as a sustainable alternative, operating under mild conditions without the need for high-pressure hydrogen gas. acs.org
Ring-Closing Metathesis (RCM) Approaches in Piperidine Synthesis
Ring-closing metathesis (RCM) has become a powerful and popular method for the construction of cyclic compounds, including nitrogen heterocycles like piperidine. clockss.orgresearchgate.netresearchgate.net This reaction, catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene byproduct. clockss.org
For the synthesis of a this compound precursor, a suitable acyclic amino-diene would be required. The strategic placement of the double bonds in the precursor determines the position of the double bond in the resulting cyclic product. Subsequent hydrogenation of the endocyclic double bond would then yield the saturated piperidine ring. One of the major advantages of RCM is its high functional group tolerance, allowing for the synthesis of complex and highly functionalized piperidine derivatives. acs.orgbiu.ac.il
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives can be achieved through various strategies. One common approach involves utilizing substituted starting materials in the synthetic routes described above. For example, a substituted piperidin-4-one can be used in a Wittig or HWE reaction to generate a this compound with substituents on the piperidine ring. unipa.itresearchgate.net Similarly, substituted 1,5-dicarbonyl compounds or amines can be employed in reductive amination protocols to introduce diversity. nih.govchim.it
Another strategy involves the functionalization of the pre-formed this compound core. For instance, the nitrogen atom of the piperidine ring can be readily alkylated or acylated to introduce a variety of substituents. tandfonline.com Furthermore, the exocyclic double bond can potentially undergo various addition reactions, although this might compete with reactions at the nitrogen atom.
Multicomponent Reaction Strategies for Functionalized Piperidines
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like functionalized piperidines from three or more starting materials in a single operation. researchgate.netbas.bg These strategies are prized for their operational simplicity and ability to rapidly generate molecular diversity. researchgate.net While direct synthesis of this compound via an MCR is not prominently documented, the general strategies for highly functionalized piperidines can be adapted by selecting appropriate building blocks.
Several catalytic systems have been developed for the synthesis of functionalized piperidines. For instance, a three-component reaction of aromatic aldehydes, aromatic amines, and β-ketoesters can be effectively catalyzed by Indium(III) bromide (InBr₃) in ethanol (B145695) to produce excellent yields in short reaction times. researchgate.net Other notable catalysts include tetrabutylammonium (B224687) tribromide (TBATB) and zirconium oxychloride (ZrOCl₂·8H₂O), which facilitate one-pot, three-component transformations between aldehydes, amines, and acetoacetic esters. taylorfrancis.com Nano-crystalline solid acids, such as nano-sulfated zirconia and nano-ZSM-5 zeolites, have also been employed as recoverable and efficient catalysts for these transformations under mild, room-temperature conditions. bas.bg
A novel MCR strategy involves a tandem Aza[4+2]/allylboration reaction between 4-borono-1-azadienes, maleimides, and aldehydes. acs.org This highly stereocontrolled process yields α-hydroxyalkyl piperidine derivatives, creating four stereogenic centers in a single step. acs.org
Table 1: Examples of Multicomponent Reaction Strategies for Piperidine Synthesis
| Catalyst | Components | Product Type | Reference |
|---|---|---|---|
| InBr₃ | Aromatic aldehydes, aromatic amines, β-ketoesters | Highly functionalized piperidines | researchgate.net |
| Tetrabutylammonium tribromide (TBATB) | Aromatic aldehydes, amines, acetoacetic esters | Highly functionalized piperidine derivatives | taylorfrancis.com |
| ZrOCl₂·8H₂O | Aromatic aldehydes, amines, acetoacetic esters | Functionalized piperidine scaffolds | taylorfrancis.com |
| Nano-sulfated zirconia, Nano-ZSM-5 | 1,3-dicarbonyl compounds, amines, aromatic aldehydes | Functionalized piperidines | bas.bg |
| None (Tandem Reaction) | 4-borono-1-azadienes, maleimides, aldehydes | α-Hydroxyalkyl piperidine derivatives | acs.org |
Radical Cyclization Protocols in Piperidine Derivative Construction
Radical cyclizations provide a powerful means to form the piperidine ring, often with high levels of stereocontrol. These methods typically involve the generation of a radical species that cyclizes onto a tethered double or triple bond.
A notable approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. researchgate.net The use of tris(trimethylsilyl)silane (B43935) as the reducing agent in these cyclizations can lead to a significant enhancement in diastereoselectivity, affording trans-2,4-disubstituted piperidines with ratios up to 99:1. researchgate.net Copper(I) complexes can also mediate atom transfer radical cyclization reactions to form a variety of ring sizes, including piperidines. acs.org Furthermore, photoredox catalysis using organic dyes enables the construction of complex spirocyclic piperidines from linear aryl halide precursors under mild conditions, avoiding toxic reagents and precious metals. nih.gov This method proceeds via an aryl radical formation, regioselective cyclization, and subsequent hydrogen-atom transfer. nih.gov
Other strategies include intramolecular radical C-H amination/cyclization, which can be initiated through electrolysis or by using copper catalysts to form piperidines via a 1,6-hydrogen atom transfer mechanism. mdpi.com The regioselectivity of these cyclizations can sometimes be influenced by the solvent, as seen in the cyclization of certain iodo-homoallylic alcohols, which can yield either piperidine or pyrrolidone derivatives depending on the reaction medium. mdpi.com
Table 2: Radical Cyclization Methods for Piperidine Synthesis
| Method | Substrate | Reagent/Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Diastereoselective Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | (TMS)₃SiH | High trans-selectivity for 2,4-disubstitution | researchgate.net |
| Photoredox Catalysis | Linear aryl halides with tethered olefins | Organic photoredox catalyst, DIPEA | Forms complex spiropiperidines under mild conditions | nih.gov |
| Atom Transfer Radical Cyclization | Halo-derived substrates | Copper complexes | Versatile for various ring sizes | acs.org |
| Intramolecular C-H Amination | Unsaturated amines | Copper(I) or Copper(II) | Formation via 1,6-hydrogen atom transfer | mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions for Alkylidene Linkages
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds and have been applied to the synthesis of piperidine derivatives. nih.govscielo.br These reactions are particularly useful for creating the exocyclic double bond of 4-alkylidene piperidines.
A key example is the palladium-catalyzed tandem cyclization-cross-coupling reaction. clockss.org A specific application of this methodology led to the synthesis of a close analogue, (3Z/3E)-tert-Butyl (4E)-3-Ethylidene-4-[1-(trimethylsilyl)propylidene]piperidine-1-carboxylate. clockss.org This demonstrates the power of palladium catalysis to not only form the piperidine ring but also install a complex alkylidene substituent in a controlled manner.
The Heck reaction, another cornerstone of palladium catalysis, can be used to form alkylidene linkages. scielo.br Intramolecular Heck reactions, such as the enantioselective 6-exo aza-Heck cyclization, have been developed to synthesize chiral piperidines. mdpi.com The Suzuki-Miyaura coupling is another versatile method, used to couple organoboron compounds with organic halides. scielo.brmdpi.com This reaction could be envisioned for coupling a propylboron derivative with a 4-halomethyl-tetrahydropyridine precursor, followed by elimination to form the propylidene group. The efficiency of these reactions often depends on the choice of palladium precursor, ligands, and additives, which can be fine-tuned to control reactivity and selectivity. acs.orgrsc.org
Table 3: Palladium-Catalyzed Reactions for Piperidine Synthesis
| Reaction Type | Substrates | Catalyst System (Example) | Application | Reference |
|---|---|---|---|---|
| Tandem Cyclization/Cross-Coupling | Indolylborate and functionalized bromide | PdLn | Synthesis of 2-(4-piperidylmethyl)indole | clockss.org |
| Aza-Heck Cyclization (intramolecular) | Unsaturated amine precursor | Palladium catalyst with chiral ligand | Enantioselective synthesis of piperidines | mdpi.com |
| Suzuki-Miyaura Coupling | Dihalopyrazine and indole (B1671886) derivative | Pd(PPh₃)₄ | Synthesis of precursors for marine alkaloids | mdpi.com |
| Allylic Amination (intramolecular) | Allylic amine precursor | Ligand-free palladium catalyst | Diastereoselective synthesis of piperidines | mdpi.com |
Other Transition Metal-Catalyzed Transformations
Beyond palladium, other transition metals catalyze important transformations for piperidine synthesis. Copper(I)-catalyzed radical enantioselective cyclization of β-lactams with an alkene residue has been shown to form piperidine rings, unusually favoring a 6-endo cyclization pathway. mdpi.com
Ruthenium catalysts, particularly those developed for olefin metathesis, offer a powerful strategy for forming cyclic structures. mdpi.com A ring-closing metathesis (RCM) approach could be used to construct the this compound system from a suitable acyclic diene precursor.
Rhodium catalysts have been effectively used for the hydrogenation of pyridine derivatives to yield piperidines. mdpi.com This method allows for chemoselective reduction, leaving other functional groups intact, which is valuable in multistep syntheses. mdpi.com More recently, the use of transition metals like cobalt, iron, copper, and gold as photocatalysts has emerged, opening new reaction pathways that operate under visible light irradiation. rsc.org These methods can accelerate known reactions and enable unprecedented transformations for heterocycle synthesis. rsc.org
Stereoselective and Asymmetric Synthesis Considerations for this compound Isomers
The synthesis of this compound presents a stereochemical challenge due to the potential for (E) and (Z) isomers at the exocyclic double bond. Controlling the geometry of this double bond is a key aspect of a successful synthesis. Stereoselective reactions are those that preferentially form one stereoisomer over another. uwindsor.camasterorganicchemistry.com
One of the most common methods for installing an exocyclic double bond with stereocontrol is the Wittig reaction and its variants. In the synthesis of a related compound, 4-(3-ethoxycarbonyl)propylidenepiperidine, a Horner-Wadsworth-Emmons-type reaction using potassium tert-butoxide (KOtBu) as the base was employed. unipa.it The choice of phosphonate reagent, base, and reaction conditions in such reactions can strongly influence the E/Z ratio of the resulting alkene.
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch While this compound itself is achiral, many of its complex analogues and precursors are chiral. Achieving stereoselectivity in these cases can be accomplished through several means:
Substrate Control: A pre-existing chiral center in the starting material can direct the stereochemical outcome of subsequent reactions. msu.edu
Reagent Control: The use of chiral reagents or auxiliaries can introduce new stereocenters with a defined configuration. ethz.ch
Catalyst Control: Enantioselective catalysis, for example, the palladium-catalyzed enantioselective aza-Heck cyclization, uses a chiral catalyst to create a chiral product from an achiral starting material. mdpi.comethz.ch
In radical cyclizations, the choice of radical initiator and reaction conditions can significantly affect the diastereoselectivity of the ring formation, as seen with the high trans-selectivity achieved using (TMS)₃SiH. researchgate.net This control over the relative stereochemistry of substituents on the piperidine ring is crucial for synthesizing specific isomers of more complex analogues. ethz.ch
Reaction Mechanisms and Reactivity Studies of 4 Propylidenepiperidine
Fundamental Reaction Types Involving the Piperidine (B6355638) Moiety
The piperidine ring in 4-propylidenepiperidine can undergo a variety of fundamental reactions, including addition, elimination, substitution, and rearrangement. These transformations are influenced by the nature of the reactants, catalysts, and reaction conditions.
Electrophilic and Nucleophilic Addition Reactions
Addition reactions are a key feature of the chemistry of this compound, primarily targeting the carbon-carbon double bond of the propylidene group. byjus.com
Electrophilic Addition: The electron-rich double bond of the propylidene group readily undergoes electrophilic addition. libretexts.org In this type of reaction, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final product. libretexts.org For instance, the reaction with hydrogen halides (HX) proceeds via the formation of a C-H sigma bond and a subsequent nucleophilic attack by the halide anion. libretexts.org
Nucleophilic Addition: While the primary site for addition is the electron-rich double bond, nucleophilic addition can occur under specific conditions, often involving the carbonyl group if the piperidine ring is part of a more complex molecule like a ketone. libretexts.org In such cases, a nucleophile attacks the electrophilic carbonyl carbon. libretexts.org The reaction can be promoted by either basic or acidic conditions. libretexts.org
A summary of potential addition reactions is presented in the table below.
| Reaction Type | Reagent/Catalyst | Product Type |
| Hydrogenation | H₂, Pd/C | 4-Propylpiperidine |
| Hydrohalogenation | HCl, HBr | 4-(Halopropyl)piperidine |
| Hydration | H₂O, H⁺ | 4-(1-Hydroxypropyl)piperidine |
Elimination Pathways
Elimination reactions involving this compound are plausible, particularly if a suitable leaving group is present on the piperidine ring or the propylidene side chain. Such reactions would lead to the formation of a new double bond. The specific pathway, whether E1 or E2, would depend on the substrate structure, the nature of the base, and the solvent. Drug elimination from the body involves metabolic processes that can include elimination reactions, converting compounds into more water-soluble forms for excretion. nih.gov
Substitution Reactions at Nitrogen and Carbon Centers
Substitution at Nitrogen: The nitrogen atom of the piperidine ring is a nucleophilic center and can readily participate in bimolecular nucleophilic substitution (SN2) reactions. rsc.org This allows for the introduction of various substituents onto the nitrogen atom. For example, N-alkylation and N-acylation are common transformations. Recent studies have also explored SN2 reactions at the amide nitrogen center as a method for forming nitrogen-nitrogen bonds, leading to hydrazide derivatives. nih.gov
Substitution at Carbon: Nucleophilic substitution at the vinylic carbons of the propylidene group is also a possibility. researchgate.net These reactions can proceed through different mechanisms, such as in-plane (SNVσ) or out-of-plane (SNVπ) pathways, depending on the nucleophile and substrate. researchgate.net
Rearrangement Mechanisms of the Piperidine Skeleton
The piperidine skeleton itself can undergo rearrangement reactions, although these are less common and often require specific conditions or catalysts. researchgate.net Such rearrangements can be influenced by the steric and electronic properties of substituents on the ring. researchgate.net For instance, the presence of the propylidene group could influence the stability of intermediates and transition states in a potential rearrangement. researchgate.net
Catalytic Transformations Mediated by this compound Derivatives
Derivatives of this compound have been investigated for their potential in mediating catalytic transformations. For example, the Wadsworth-Emmons reaction, which is used to form alkenes, has been applied to synthesize 2-substituted-4-alkylidenepiperidines. figshare.comscispace.com In these reactions, the choice of base can control the diastereoselectivity of the product. scispace.comresearchgate.net Additionally, this compound derivatives can serve as ligands in transition-metal catalysis or as key intermediates in the synthesis of more complex molecules. rsc.org For instance, catalytic amidation of esters can be facilitated by certain reagents to produce amides in good yields. rsc.org
Mechanistic Investigations through Advanced Kinetic and Computational Approaches
The elucidation of reaction mechanisms and the underlying principles governing the reactivity of this compound and related compounds have been significantly advanced through the application of sophisticated kinetic and computational methodologies. These approaches provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors that dictate the compound's chemical behavior.
Kinetic Studies of Formation
A primary route to the synthesis of this compound involves the Wittig reaction, where a phosphorus ylide reacts with a ketone, in this case, a piperidin-4-one derivative. Kinetic studies of the Wittig reaction are crucial for understanding the reaction mechanism, optimizing reaction conditions, and controlling product stereochemistry. The reaction is generally under kinetic control, meaning the ratio of E/Z isomers of the product is determined by the relative rates of formation of the diastereomeric intermediates. pitt.eduwikipedia.org
A kinetic investigation of a representative Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide and benzaldehyde (B42025) revealed that the reaction is first-order with respect to the ylide intermediate. wpmucdn.com This was determined by monitoring the disappearance of the colored ylide over time using UV-visible spectroscopy. wpmucdn.com The integrated rate law for a first-order reaction is given by:
ln[A] = -kt + ln[A]₀
where:
[A] is the concentration of the reactant at time t
k is the rate constant
[A]₀ is the initial concentration of the reactant
A plot of ln[A] versus time yields a straight line with a slope of -k, confirming the first-order kinetics. libretexts.org Such kinetic data is instrumental in dissecting the multi-step nature of the Wittig reaction, which involves the formation of an oxaphosphetane intermediate. pitt.eduwikipedia.org
| Parameter | Description | Significance in Mechanistic Studies |
| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. | Helps to identify the molecules involved in the rate-determining step of the reaction. wpmucdn.com |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | Quantifies the speed of a reaction at a given temperature; its temperature dependence can be used to determine the activation energy. libretexts.org |
| Half-life (t₁/₂) | The time required for the concentration of a reactant to decrease to half of its initial value. | For a first-order reaction, the half-life is independent of the initial concentration and is related to the rate constant. |
Computational Approaches to Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of piperidine derivatives, offering insights into their reactivity. researchgate.netnih.govresearchgate.netbohrium.combohrium.com These computational studies can predict molecular geometries, charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key determinants of chemical reactivity.
For a series of piperidine derivatives, DFT calculations using the B3LYP/6-31G(d,p) basis set have been employed to compute various reactivity descriptors. nih.gov Although these studies were not performed on this compound itself, the data for related structures provide a valuable framework for understanding its potential reactivity.
Table of Computed Reactivity Parameters for Piperidine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Chemical Potential (μ) | Hardness (η) | Softness (S) | Electrophilicity Index (ω) |
| Derivative 1 | -0.2233 | -0.0155 | 0.2078 | -0.1194 | 0.1039 | 9.6246 | 0.0686 |
| Derivative 2 | -0.2101 | -0.0402 | 0.1699 | -0.1251 | 0.0849 | 11.7785 | 0.0921 |
| Derivative 3 | -0.2198 | -0.0211 | 0.1987 | -0.1204 | 0.0993 | 10.0704 | 0.0730 |
Data adapted from a DFT study on piperidin-4-one derivatives. nih.gov
These parameters provide a quantitative measure of the molecule's reactivity:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energies of these orbitals are crucial in predicting how the molecule will interact with other reagents.
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and lower kinetic stability. nih.gov
Chemical Potential (μ): This parameter indicates the tendency of electrons to escape from the system. More negative values suggest a higher reactivity. nih.gov
Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness. Softer molecules are generally more reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
Molecular electrostatic potential (MEP) maps are another valuable output of computational studies, as they visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting the sites of chemical reactions. For piperidine derivatives, MEP maps can highlight the reactivity of the nitrogen atom and any functional groups attached to the ring. nih.gov
By combining kinetic data from experimental studies with the detailed electronic and structural information from computational models, a comprehensive understanding of the reaction mechanisms and reactivity of this compound can be achieved. This synergy is essential for the rational design of new synthetic routes and the prediction of chemical behavior.
Structural Elucidation and Advanced Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular architecture of organic compounds like 4-Propylidenepiperidine. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound displays signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton. Protons on carbons adjacent to the nitrogen atom are deshielded and appear at a lower field (higher ppm), while the alkyl protons of the propylidene group and the piperidine (B6355638) ring appear at a higher field. The vinylic proton on the double bond is expected to appear in the characteristic olefinic region.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. udel.edu The carbon of the C=C double bond (olefinic carbon) will have a distinct chemical shift in the downfield region. The carbons of the piperidine ring will show characteristic shifts, with the carbons alpha to the nitrogen atom being the most deshielded. The methyl and methylene (B1212753) carbons of the propylidene group will appear in the upfield (aliphatic) region of the spectrum. udel.edu
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine N-H | 1.5 - 2.5 (broad) | N/A |
| Piperidine C2/C6-H | 2.6 - 2.8 | 46 - 48 |
| Piperidine C3/C5-H | 1.5 - 1.7 | 26 - 28 |
| Piperidine C4-H | 2.2 - 2.4 | 35 - 37 |
| Propylidene C1'-H (vinylic) | 5.1 - 5.4 | 120 - 125 |
| Propylidene C2'-H | 2.0 - 2.2 | 30 - 33 |
| Propylidene C3'-H | 0.9 - 1.1 | 13 - 15 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Two-dimensional NMR experiments provide deeper insights by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgemerypharma.com For this compound, COSY would show cross-peaks between the protons on adjacent carbons in the piperidine ring (e.g., H2/H6 with H3/H5) and within the propylidene group (e.g., the vinylic proton with the adjacent methylene protons). libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. libretexts.orgnih.gov This technique is invaluable for definitively assigning each proton signal to its corresponding carbon atom in the molecular skeleton, confirming the assignments made in the 1D spectra. libretexts.orgnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is crucial for establishing the connectivity across quaternary carbons (like the C4 of the piperidine ring and the C=C carbon) and for piecing together the entire molecular framework. For instance, it would show a correlation between the vinylic proton and the C4 carbon of the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edu This is particularly useful for determining stereochemistry. youtube.com In this compound, NOESY can be used to determine the E/Z geometry of the propylidene double bond by observing correlations between the vinylic proton and the protons on the piperidine ring at the C3/C5 positions. columbia.eduyoutube.com
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org For this compound, it provides the exact molecular weight and offers clues about the structure through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk
The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular formula (C₈H₁₅N), which is 125.1204 g/mol . High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.
The fragmentation of the molecular ion is often predictable. libretexts.org Common fragmentation pathways for this compound would include:
Alpha-Cleavage : The bond adjacent to the nitrogen atom is a common point of cleavage in amines. Loss of a hydrogen radical from C2 or C6 would lead to a stable iminium ion.
Allylic Cleavage : The bond allylic to the C=C double bond is weakened and prone to cleavage. Loss of an ethyl radical (•CH₂CH₃) from the propylidene group is a likely fragmentation, resulting in a resonance-stabilized cation.
Ring Cleavage : The piperidine ring can undergo various fragmentation patterns, leading to smaller charged fragments.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 125 | [C₈H₁₅N]⁺ | Molecular Ion (M⁺) |
| 110 | [C₇H₁₂N]⁺ | Loss of a methyl radical (•CH₃) |
| 96 | [C₆H₁₀N]⁺ | Loss of an ethyl radical (•C₂H₅) from allylic cleavage |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. unchainedlabs.com These methods are excellent for identifying the functional groups present in a molecule. imperial.ac.uknih.gov
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). For this compound, characteristic absorption bands would confirm the presence of specific functional groups.
Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. unchainedlabs.comnih.gov While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. The C=C double bond in this compound would be expected to produce a strong Raman signal.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H (Piperidine) | Stretching | 3300 - 3500 (broad) | 3300 - 3500 (weak) |
| C-H (sp³ Alkane) | Stretching | 2850 - 3000 | 2850 - 3000 |
| C-H (sp² Alkene) | Stretching | 3010 - 3095 | 3010 - 3095 |
| C=C (Alkene) | Stretching | 1640 - 1680 (weak to medium) | 1640 - 1680 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. colorado.edu The primary chromophore in this compound is the carbon-carbon double bond (C=C).
The main electronic transition observable for this compound would be a π → π* transition, where an electron from the π bonding orbital of the double bond is excited to the corresponding π* antibonding orbital. wikipedia.org This transition is typically strong and occurs in the UV region. The presence of the nitrogen atom with its non-bonding electrons (n) could also allow for a weaker n → σ* transition, but this is often obscured by stronger absorptions. The position of the absorption maximum (λ_max) provides information about the electronic structure of the chromophore. libretexts.org
X-ray Crystallography for Solid-State Conformational and Electronic Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would be applicable if this compound, or a suitable salt derivative, can be grown as a single crystal of sufficient quality.
The technique involves diffracting a beam of X-rays off the ordered lattice of atoms in the crystal. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. This analysis would yield highly accurate data on:
Bond Lengths : The exact distances between connected atoms.
Bond Angles : The angles formed between three connected atoms.
Torsional Angles : The dihedral angles that define the conformation of the molecule.
Conformation : The specific chair, boat, or twist-boat conformation of the piperidine ring in the solid state.
Stereochemistry : Unambiguous determination of the E/Z geometry of the double bond.
Intermolecular Interactions : Information on how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the N-H group.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electronic structure and energetics of a compound. However, a thorough search of scholarly articles and computational chemistry databases has yielded no specific studies applying these methods to 4-Propylidenepiperidine.
Electronic Structure and Bonding Analysis
An analysis of the electronic structure and bonding of this compound would typically involve the calculation of molecular orbitals (HOMO-LUMO), electron density distribution, and electrostatic potential maps. These calculations would elucidate the reactivity, stability, and intermolecular interaction capabilities of the molecule. At present, no such analysis for this compound has been published.
Conformational Analysis and Energetic Landscapes
The flexibility of the piperidine (B6355638) ring and the presence of the propylidene substituent suggest that this compound can exist in multiple conformations. A computational study would involve mapping the potential energy surface to identify stable conformers, such as chair and boat forms of the piperidine ring, and to determine the energy barriers for interconversion. This information is crucial for understanding its three-dimensional structure and how it might interact with biological targets. No studies detailing the conformational analysis or energetic landscape of this compound are currently available.
Prediction of Reaction Pathways and Transition States
Theoretical chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can determine reaction mechanisms and kinetics. Such studies could explore its synthesis, degradation, or metabolic pathways. As of now, no computational studies on the reaction pathways or transition states of this compound have been reported in the scientific literature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, typically in a simulated biological environment (e.g., in water or a lipid bilayer). For this compound, MD simulations could provide insights into its conformational flexibility, solvation properties, and interactions with other molecules. A literature search indicates that no molecular dynamics simulation studies have been specifically conducted on this compound.
In Silico Approaches to Molecular Design and Optimization (excluding clinical efficacy)
In silico methods are instrumental in modern drug discovery and materials science for designing and optimizing molecules with desired properties. These approaches can be used to modify a lead compound to improve its preclinical characteristics.
Ligand-Target Interaction Modeling (preclinical, mechanistic focus)
Understanding how a molecule like this compound might interact with a biological target (e.g., a receptor or enzyme) is a key preclinical step. Molecular docking and other modeling techniques are used to predict the binding mode and affinity of a ligand. This mechanistic insight can guide the design of more potent and selective derivatives. There are currently no published studies that model the interaction of this compound with any biological target.
Prediction Methodologies for Absorption, Distribution, Metabolism, Excretion (ADME) (non-clinical, theoretical)
In modern drug discovery and chemical safety assessment, predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound is a critical step that can be effectively guided by non-clinical, theoretical models. These in silico methods utilize the chemical structure of a molecule to forecast its pharmacokinetic behavior, thereby reducing the reliance on extensive experimental testing in the early stages of research. nih.gov
For a compound like this compound, a variety of computational tools and algorithms can be employed to predict its ADME profile. These methodologies are typically built upon vast datasets of experimentally determined properties of other chemical compounds. Machine learning algorithms and quantitative structure-property relationship (QSPR) models are then trained on these datasets to identify correlations between molecular descriptors and ADME characteristics. researchgate.net
Key molecular descriptors used in these predictions include:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and absorption.
Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule, which correlates with its ability to permeate cell membranes.
Hydrogen Bond Donors and Acceptors: These counts are crucial for understanding interactions with biological macromolecules and solubility.
Rotatable Bonds: A measure of molecular flexibility, which can influence binding to metabolic enzymes and transporters.
Various established guidelines, such as Lipinski's Rule of Five, are used as initial filters for "drug-likeness" and oral bioavailability. These rules are based on the aforementioned molecular properties. For instance, poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a LogP over 5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors.
Specialized software platforms can provide detailed predictions on specific ADME parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism.
Below is an interactive data table showcasing a theoretical ADME profile for this compound, as would be generated by common predictive software.
Interactive Data Table: Predicted ADME Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 125.22 g/mol | Low molecular weight, favorable for absorption. |
| LogP | 1.85 | Optimal lipophilicity for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | Low TPSA, suggesting good potential for BBB penetration. |
| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability. |
| Hydrogen Bond Acceptors | 1 | Favorable for oral bioavailability. |
| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the blood-brain barrier. |
| CYP450 2D6 Inhibitor | Unlikely | Low probability of inhibiting this major metabolic enzyme. |
| Lipinski's Rule of Five | Pass (0 violations) | Meets all criteria for drug-likeness. |
Structure-Activity Relationship (SAR) Derivation Principles (non-clinical, theoretical)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, aiming to correlate the structural features of a chemical compound with its biological activity. The core principle of SAR is that the activity of a molecule is directly related to its chemical structure. Therefore, systematic modifications to the structure can lead to predictable changes in its biological effects.
Deriving SAR principles for a novel compound like this compound would theoretically involve several key steps:
Identification of a Biological Target and Activity: First, a specific biological activity must be identified and quantified. This could be, for example, the inhibition of a particular enzyme, the binding affinity to a receptor, or a broader cellular effect. Without a defined activity, a SAR study cannot be conducted.
Synthesis of Analogs: A series of chemical analogs of this compound would be designed and synthesized. These modifications would systematically probe different parts of the molecule. For this compound, key areas for modification would include:
The Propylidene Group: The length of the alkylidene chain could be altered (e.g., ethylidene, butylidene), or branching could be introduced. The double bond could be saturated to a propyl group to understand its importance.
The Piperidine Ring: Substituents could be added at various positions on the ring to explore steric and electronic effects. The nitrogen atom could be substituted with different functional groups.
Biological Testing: Each synthesized analog would be tested in a standardized biological assay to measure its activity.
Data Analysis and Model Generation: The relationship between the structural modifications and the resulting biological activity would be analyzed. This can range from qualitative observations to the development of sophisticated Quantitative Structure-Activity Relationship (QSAR) models. QSAR models use statistical methods to correlate variations in physicochemical properties (descriptors) with changes in biological activity.
For instance, a hypothetical SAR study of this compound derivatives as inhibitors of a specific enzyme might reveal that:
Increasing the length of the alkylidene chain from propylidene to pentylidene decreases activity, suggesting a size-limited binding pocket.
The presence of the double bond in the propylidene group is essential for activity, as the saturated propyl-piperidine analog is inactive. This might indicate a specific pi-stacking or hydrophobic interaction is required.
Substitution with a small, electron-withdrawing group at the 3-position of the piperidine ring enhances activity, pointing towards a favorable electronic interaction with the target protein.
These principles, once established, provide a rational basis for designing more potent or selective compounds and for predicting the activity of untested molecules.
Advanced Research Applications of 4 Propylidenepiperidine Scaffolds
Role as Key Intermediates in Multi-Step Organic Synthesis
The 4-propylidenepiperidine framework serves as a crucial intermediate in the multi-step synthesis of complex organic molecules. The piperidine (B6355638) ring is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds, and the exocyclic double bond of the 4-propylidene group offers a versatile handle for a variety of chemical transformations.
The synthesis of functionalized piperidines is a significant area of organic chemistry. For instance, the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics, highlights the importance of substituted piperidines in medicinal chemistry. researchgate.net The synthetic routes to such molecules often involve the construction of a piperidine core, which is then further elaborated. The this compound scaffold can be envisaged as a valuable precursor in similar synthetic strategies. The double bond can be subjected to a range of reactions, including hydrogenation, hydroboration-oxidation, epoxidation, and ozonolysis, to introduce diverse functional groups at the 4-position of the piperidine ring.
Furthermore, piperidine-dione derivatives have been utilized as novel intermediates for the production of 4-phenylpiperidines, which exhibit biological activities such as calcium overload blocking and antidepressant effects. google.com This underscores the role of functionalized piperidines as key building blocks in the synthesis of bioactive molecules. The this compound scaffold, with its inherent reactivity, can be strategically employed to access a variety of substituted piperidines that would be challenging to synthesize through other routes.
Contributions to Organocatalysis and Metal-Mediated Catalysis Development
In the realm of organocatalysis, piperidine itself has been shown to catalyze reactions such as the synthesis of chalcones. researchgate.net More complex piperidine-containing structures are employed in a wide array of asymmetric transformations. The this compound scaffold can be incorporated into catalyst design to modulate reactivity and selectivity. The propylidene group can influence the steric environment around the catalytic center and may also participate in non-covalent interactions with the substrate.
In metal-mediated catalysis, piperidine derivatives are frequently used as ligands for transition metals. For example, metal triflates have been used to catalyze diastereoselective nucleophilic substitution reactions of 2-methoxypiperidines. acs.org The development of novel ligands is crucial for advancing the field of catalysis, and the this compound scaffold offers a unique platform for ligand design. The exocyclic double bond can be functionalized to introduce additional coordinating groups or chiral centers, leading to the development of new and efficient catalysts for a variety of organic transformations. The zinc(II)-mediated formation of amidines from piperidine and piperazine (B1678402) analogs further illustrates the utility of piperidine derivatives in catalytic processes.
Preclinical Biochemical Pathway Probing (mechanistic, non-human context)
In Vitro Metabolic Fate Investigations
Understanding the metabolic fate of a molecule is a critical aspect of preclinical research. In vitro metabolism studies, often utilizing liver microsomes, provide valuable insights into the biotransformation pathways of a compound. For molecules containing a piperidine ring, metabolic pathways can include N-dealkylation, oxidation of the piperidine ring, and ring-opening reactions.
Studies on the metabolism of 4-aminopiperidine (B84694) drugs have shown that N-dealkylation is a predominant metabolic pathway, often catalyzed by cytochrome P450 enzymes, particularly CYP3A4. nih.govacs.org The this compound scaffold, if incorporated into a larger molecule, would likely undergo metabolism at both the piperidine nitrogen and the propylidene double bond. The double bond could be susceptible to epoxidation or other oxidative transformations mediated by cytochrome P450 enzymes.
Furthermore, the ring contraction of piperidine-containing drugs has been observed as a metabolic pathway. rsc.org Theoretical studies have shed light on the mechanism of this transformation, which can be initiated by N-H bond activation. The presence of the 4-propylidene group could influence the susceptibility of the piperidine ring to such rearrangements by altering its electronic properties and conformational flexibility.
| Potential Metabolic Transformation | Enzyme Family | Resulting Moiety |
| N-Dealkylation | Cytochrome P450 | Secondary Amine |
| Propylidene Epoxidation | Cytochrome P450 | Epoxide |
| Piperidine Ring Oxidation | Cytochrome P450 | Hydroxylated Piperidine |
| Piperidine Ring Contraction | Cytochrome P450 | Pyrrolidine Derivative |
Molecular Level Enzyme Interaction Studies
Piperidine-containing molecules are known to interact with a wide range of enzymes, and the this compound scaffold can be used to probe these interactions at a molecular level. The unique shape and electronic features of this scaffold can provide valuable information about the binding pockets of enzymes.
For example, piperidine derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO) and soluble epoxide hydrolase (sEH). acs.orgnih.gov The structure-activity relationship (SAR) studies of these inhibitors reveal the importance of the piperidine ring and its substituents for potent and selective inhibition. The this compound moiety could be incorporated into such inhibitors to explore how the introduction of an exocyclic double bond affects binding affinity and selectivity. The rigidity and defined stereochemistry of the propylidene group can help to map the topology of the enzyme's active site.
Rational Design Principles for Novel Chemical Entities (NCEs) in Preclinical Research (excluding therapeutic claims)
The rational design of novel chemical entities (NCEs) is a cornerstone of modern drug discovery and chemical biology. The this compound scaffold offers a versatile template for the design of NCEs with tailored properties. The principles of rational design involve considering the structure-activity relationships (SAR) of existing bioactive molecules and using this knowledge to design new compounds with improved characteristics.
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. nih.govencyclopedia.pubijnrd.org The SAR of N-substituted spiropiperidines as nociceptin (B549756) receptor ligands, for example, demonstrates how modifications to the piperidine core can significantly impact biological activity. nih.gov The this compound scaffold can be viewed as a modification of the simple piperidine ring, and its incorporation into NCEs can lead to compounds with novel pharmacological profiles.
The design of NCEs based on the this compound scaffold would involve considering several factors:
Functionalization: The double bond can be used as a handle for further functionalization, allowing for the introduction of a wide range of chemical groups to probe SAR.
Conformational Rigidity: The exocyclic double bond imparts a degree of conformational rigidity to the piperidine ring, which can be advantageous for binding to specific protein targets.
By applying these principles, researchers can design and synthesize libraries of this compound-based compounds for screening in various preclinical research applications, without making specific therapeutic claims.
| Design Principle | Application to this compound Scaffold | Potential Impact on NCE Properties |
| Stereochemical Control | Synthesis of specific E/Z isomers of the propylidene group. | Altered binding affinity and selectivity for biological targets. |
| Strategic Functionalization | Derivatization of the exocyclic double bond. | Introduction of diverse pharmacophoric features and modulation of physicochemical properties. |
| Conformational Constraint | The rigid nature of the exocyclic double bond. | Reduced entropic penalty upon binding to a target, potentially leading to higher affinity. |
Future Directions and Emerging Research Avenues
Development of Green Chemistry-Compliant Synthetic Routes
The synthesis of piperidine (B6355638) derivatives is a mature field; however, the development of environmentally benign synthetic methods remains a critical goal. nih.govnih.govajchem-a.com Traditional syntheses often involve multi-step processes with harsh reagents and significant waste generation. Future research into the synthesis of 4-propylidenepiperidine should prioritize the principles of green chemistry.
One promising approach involves the catalytic hydrogenation of corresponding pyridine (B92270) precursors. nih.gov This method often utilizes environmentally benign reducing agents and catalysts, minimizing waste. Another avenue is the development of one-pot multicomponent reactions, which can significantly reduce the number of synthetic steps and improve atom economy. researchgate.net For the introduction of the propylidene moiety, classic olefination reactions such as the Wittig, Horner-Wadsworth-Emmons, Peterson, or Julia-Kocienski reactions are prime candidates for green modification. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgpreprints.orglumenlearning.comlscollege.ac.inmasterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org Research efforts could focus on:
Catalytic Wittig-type Reactions: Developing catalytic versions of the Wittig reaction would reduce the stoichiometric use of phosphine (B1218219) reagents, thereby minimizing the generation of triphenylphosphine (B44618) oxide, a major byproduct. lumenlearning.comwikipedia.orgorganic-chemistry.orglibretexts.org
Solvent-Free or Aqueous Conditions: Exploring the feasibility of conducting olefination reactions in water or under solvent-free conditions would significantly reduce the environmental impact of the synthesis. researchgate.net
Bio-catalysis: The use of enzymes to catalyze key steps in the synthesis of this compound could offer high selectivity and mild reaction conditions.
A hypothetical green synthesis of this compound could involve the reaction of a piperidone precursor with a propyl-containing organometallic reagent under catalytic and environmentally friendly conditions.
Table 1: Comparison of Potential Olefination Reactions for Green Synthesis
| Olefination Reaction | Key Reagent(s) | Potential for Green Modification |
|---|---|---|
| Wittig Reaction | Phosphonium (B103445) ylide | Catalytic variants, reduction of triphenylphosphine oxide waste. lumenlearning.comwikipedia.orgorganic-chemistry.orglibretexts.org |
| Horner-Wadsworth-Emmons | Phosphonate (B1237965) ester | Water-soluble reagents, easier byproduct removal. |
| Peterson Olefination | α-silyl carbanion | Can be performed under acidic or basic conditions, offering flexibility. wikipedia.orgorganic-chemistry.orglscollege.ac.inorganic-chemistry.org |
| Julia-Kocienski Olefination | Heteroaryl sulfone | High E-selectivity, mild reaction conditions. organic-chemistry.orgpreprints.orgpreprints.orgresearcher.lifenih.gov |
Exploration of Undiscovered Reactivity and Novel Transformations
The chemical reactivity of this compound is dictated by the interplay between the piperidine ring and the exocyclic double bond. While the individual reactivities of these functional groups are well-established, their combination in this specific molecule could lead to novel and unexplored transformations.
Future research should focus on:
Selective Functionalization: Developing methods for the selective functionalization of either the piperidine nitrogen, the exocyclic double bond, or the allylic positions. This would enable the synthesis of a diverse library of derivatives for various applications.
Cycloaddition Reactions: The exocyclic double bond is a prime candidate for cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct more complex polycyclic systems.
Tandem Reactions: Designing tandem reactions that involve both the piperidine ring and the propylidene group could lead to efficient and elegant syntheses of complex molecules. For instance, a reaction initiated at the nitrogen could be followed by an intramolecular cyclization onto the double bond.
Asymmetric Transformations: The development of catalytic asymmetric methods for reactions involving the propylidene group would be of significant interest for the synthesis of chiral molecules with potential biological activity.
Table 2: Potential Novel Transformations of this compound
| Reaction Type | Potential Outcome |
|---|---|
| Selective Hydrogenation | Saturation of the exocyclic double bond to yield 4-propylpiperidine. |
| Epoxidation | Formation of a spiro-epoxide at the exocyclic double bond. |
| Hydroboration-Oxidation | Anti-Markovnikov addition of a hydroxyl group to the double bond. |
| Metathesis Reactions | Cross-metathesis with other olefins to introduce new functional groups. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from drug discovery to reaction optimization. mit.edunih.govpreprints.orgresearchgate.net For a molecule like this compound, AI and ML can be leveraged in several ways:
Predictive Modeling: ML models can be trained to predict the physicochemical properties, biological activity, and toxicity of this compound derivatives. This can help in prioritizing the synthesis of compounds with desired characteristics. nih.govpreprints.orgresearchgate.net
Retrosynthetic Analysis: AI-powered tools can assist in designing efficient synthetic routes to this compound and its analogs by analyzing vast databases of chemical reactions. mit.edunih.gov
Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. nih.gov
De Novo Design: AI can be employed to generate novel molecular structures based on the this compound scaffold with predicted enhanced properties for specific applications. preprints.orgresearchgate.net
The integration of AI and ML into the research workflow for this compound has the potential to significantly accelerate the discovery and development of new molecules with valuable applications.
Expansion into Advanced Materials Science Applications
While piperidine derivatives are most commonly associated with pharmaceuticals, their unique structural and electronic properties also make them attractive candidates for applications in materials science. Future research could explore the potential of this compound as a building block for advanced materials.
Polymer Chemistry: The exocyclic double bond of this compound could be utilized for polymerization reactions, leading to the formation of novel polymers with tailored properties. The piperidine ring could impart specific characteristics to the polymer, such as basicity, hydrophilicity, or the ability to coordinate with metal ions.
Organic Electronics: Derivatives of this compound with extended conjugation could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Supramolecular Chemistry: The piperidine nitrogen can act as a hydrogen bond acceptor, enabling the formation of self-assembling supramolecular structures. The propylidene group could be functionalized to introduce other recognition motifs, leading to the creation of complex and functional materials.
The exploration of this compound in materials science is a nascent field with the potential for significant breakthroughs. By systematically investigating its properties and reactivity, researchers can unlock its potential for the development of new and innovative materials.
Q & A
Basic: What are the established synthetic routes for 4-propylidenepiperidine, and how can researchers optimize reaction yields?
Methodological Answer:
The synthesis of this compound typically involves cyclization or alkylation of piperidine derivatives. For example, a common approach is the condensation of piperidine with a propyl-containing carbonyl compound under acidic or basic conditions. To optimize yields:
- Use high-purity reagents and anhydrous solvents to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
- Adjust temperature and catalyst loading (e.g., using p-toluenesulfonic acid for acid-catalyzed reactions) to improve selectivity .
- Characterize intermediates and final products using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound across literature? Methodological Answer: Discrepancies in yields often arise from differences in reaction conditions (e.g., solvent polarity, catalyst purity). To address this:
- Conduct a meta-analysis of published protocols, tabulating variables like temperature, solvent, and catalyst type (Table 1).
- Perform controlled experiments to isolate critical variables (e.g., replicate reactions using identical reagents from different suppliers).
- Use statistical tools (e.g., ANOVA) to identify significant factors affecting yield .
- Report detailed experimental conditions (e.g., stirring rate, degassing methods) to enhance reproducibility .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H NMR to confirm the propylidene moiety (δ 5.2–5.8 ppm for vinyl protons) and C NMR for carbonyl/alkene carbons (δ 120–140 ppm).
- IR Spectroscopy : Detect C=O stretching (~1650–1750 cm) and C=C stretches (~1600 cm).
- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 140.143) .
Advanced: How can researchers address inconsistencies in NMR chemical shift assignments for this compound derivatives? Methodological Answer:
- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations using Gaussian or ORCA software).
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Re-examine solvent effects (e.g., DMSO vs. CDCl) and concentration-dependent shifts .
Basic: What biological assays are relevant for studying this compound’s pharmacological potential?
Methodological Answer:
- Enzyme Inhibition : Screen against targets like acetylcholinesterase or kinases using fluorometric assays.
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with IC determination.
- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to assess safety profiles .
Advanced: How should researchers design dose-response studies to account for variability in this compound’s bioactivity data? Methodological Answer:
- Use a minimum of six concentration points (e.g., 0.1–100 µM) to generate sigmoidal curves.
- Include internal controls (e.g., a reference inhibitor) in each assay plate.
- Apply nonlinear regression models (e.g., Hill equation) and report 95% confidence intervals for IC values .
Basic: How can researchers access reliable physicochemical data for this compound?
Methodological Answer:
- Consult authoritative databases:
Advanced: What strategies mitigate discrepancies in reported solubility or stability data? Methodological Answer:
- Replicate measurements under standardized conditions (e.g., pH 7.4 buffer for solubility).
- Use differential scanning calorimetry (DSC) to assess thermal stability.
- Publish raw data (e.g., UV-Vis absorbance curves) in supplementary materials for transparency .
Basic: What computational methods are suitable for modeling this compound’s interactions?
Methodological Answer:
- Molecular Docking : AutoDock Vina to predict binding modes with protein targets.
- MD Simulations : GROMACS for studying conformational dynamics (e.g., piperidine ring flexibility).
- QSAR : Build models using descriptors like logP and polar surface area .
Advanced: How can researchers validate computational predictions of this compound’s activity? Methodological Answer:
- Perform free-energy perturbation (FEP) calculations to refine binding affinity estimates.
- Validate docking poses with mutagenesis data (e.g., alanine scanning of receptor residues).
- Compare predicted ADMET properties with experimental results (e.g., microsomal stability assays) .
Basic: What are the best practices for handling and storing this compound in laboratory settings?
Methodological Answer:
- Store under inert gas (argon) at –20°C to prevent oxidation.
- Use flame-resistant cabinets and PPE (gloves, goggles) during handling.
- Monitor degradation via periodic NMR or HPLC analysis .
Advanced: How should researchers address conflicting stability data in long-term storage studies? Methodological Answer:
- Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months).
- Analyze degradation products using LC-MS and propose degradation pathways.
- Document storage conditions (e.g., vial material, headspace gas) in metadata .
Table 1: Critical Variables in this compound Synthesis
| Variable | Impact on Yield | Optimal Range |
|---|---|---|
| Catalyst Loading | High | 5–10 mol% |
| Solvent Polarity | Moderate | THF or DCM |
| Temperature | Critical | 60–80°C |
| Reaction Time | Moderate | 12–24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
